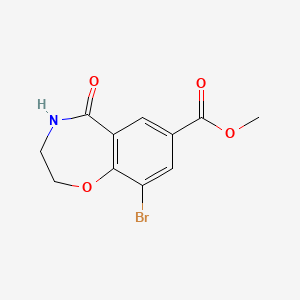

Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 9-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO4/c1-16-11(15)6-4-7-9(8(12)5-6)17-3-2-13-10(7)14/h4-5H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDAKAQXHFLCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)OCCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and bromoacetic acid.

Cyclization: The key step involves the cyclization of the intermediate to form the benzoxazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 9 is susceptible to nucleophilic substitution (SN2/SNAr) due to its electron-withdrawing environment. Reactions typically proceed under mild conditions:

Key Findings :

-

Suzuki coupling with arylboronic acids yields biaryl derivatives, useful in medicinal chemistry.

-

Amination reactions require bulky ligands (e.g., Xantphos) to suppress side reactions .

Reactivity of the Ketone Group

The 5-oxo group participates in condensation and reduction reactions:

Key Findings :

-

Reductive amination proceeds efficiently with sodium cyanoborohydride, retaining the ester group .

-

Condensation with active methylene compounds forms α,β-unsaturated derivatives .

Ester Group Transformations

The methyl carboxylate undergoes hydrolysis and transesterification:

Key Findings :

-

Hydrolysis to the carboxylic acid enables further derivatization (e.g., amide coupling).

-

Enzymatic methods offer regioselectivity advantages over chemical catalysis .

Ring Functionalization and Rearrangements

The benzoxazepine core undergoes ring-opening and annulation:

Key Findings :

-

Rhodium catalysis enables enantioselective hydroamination for chiral heterocycles .

-

Ring expansion under acidic conditions generates diazepine derivatives .

Cross-Coupling and Catalytic Modifications

Transition-metal catalysis facilitates C–H activation:

Key Findings :

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has been investigated for its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been noted that the presence of bromo-substituents enhances the antibacterial potency of synthesized derivatives .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound can show activity comparable to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values for these compounds suggest their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthetic Methodologies

The synthesis of this compound often involves multicomponent reactions (MCRs), which are efficient for producing complex molecular architectures in a single step. These methods facilitate the rapid assembly of various functional groups while minimizing waste and improving yields .

Multicomponent Reactions

MCRs have been utilized to synthesize this compound alongside other biologically active molecules. The incorporation of different substituents during synthesis allows for the exploration of structure-activity relationships (SAR), which can lead to the discovery of more potent derivatives .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives.

Mechanism of Action

The mechanism of action of methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula.

Physicochemical Properties

Spectroscopic and Thermal Analysis

- This compound: No direct spectroscopic data is available. However, its carboxylic acid analog (CAS: 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid) is noted for high purity and stability in synthetic workflows .

- Benzodithiazine analog () : Exhibits a high melting point (310–311°C decomposition), IR bands for C=O (1715 cm⁻¹) and SO2 (1130–1330 cm⁻¹), and distinct ¹H-NMR signals for aromatic protons (δ 6.37–8.40 ppm) .

- Triazine analog () : Crystal structure analysis reveals a planar triazine ring (r.m.s. deviation = 0.019 Å) and hydrogen-bonded dimer formation .

Q & A

Q. Basic

- Chromatography : Use HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95%, as per HLC methods for brominated esters) .

- Spectroscopy : Confirm structure via -/-NMR (chemical shifts for bromine deshielding and ester carbonyl signals) and FT-IR (C=O stretch at ~1700 cm).

- Elemental Analysis : Verify molecular composition (CHBrNO) with combustion analysis .

What advanced techniques are used for crystal structure determination of related benzoxazepine derivatives?

Q. Advanced

- X-ray Diffraction (XRD) : Employ single-crystal XRD with instruments like the Agilent SuperNova Dual diffractometer. Refinement parameters (e.g., R-factor <0.08) ensure accuracy .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···O bonds) to understand packing motifs, as demonstrated in triazine derivatives .

- Thermal Parameters : Use anisotropic displacement parameters to model atomic vibrations and disorder .

How should researchers handle and store this compound to prevent degradation?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to avoid hydrolysis of the ester group.

- Moisture Control : Use desiccants (silica gel) and avoid aqueous environments, as brominated compounds may hydrolyze .

- Safety : Follow H-code guidelines (e.g., H315/H319 for skin/eye irritation) and use PPE (gloves, goggles) during handling .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Advanced

The C9 bromine serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst Selection : Use Pd(PPh) or Pd(dppf)Cl for aryl boronic acid coupling.

- Solvent Optimization : Employ anhydrous DMF or THF to enhance reaction efficiency.

- Byproduct Analysis : Monitor debromination side reactions via LC-MS .

What challenges arise in computational modeling of this compound’s conformational dynamics?

Q. Advanced

- Torsional Strain : The tetrahydro-1,4-benzoxazepine ring exhibits puckering, requiring DFT (B3LYP/6-31G*) or MD simulations to model low-energy conformers.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to predict solubility and reactivity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. bromine) for reaction planning .

How can discrepancies between spectroscopic and crystallographic data be resolved?

Q. Advanced

- Multi-Technique Validation : Cross-validate NMR/XRD data with IR and mass spectrometry.

- Refinement Protocols : Adjust XRD refinement constraints (e.g., isotropic vs. anisotropic thermal parameters) to resolve atomic positional conflicts .

- Dynamic Effects : Account for temperature-dependent conformational changes in NMR (e.g., variable-temperature studies) .

What role does this compound play as a building block in heterocyclic chemistry?

Q. Advanced

- Scaffold Functionalization : The ester and bromine groups enable derivatization (e.g., hydrolysis to carboxylic acids, cross-coupling to biaryls) for drug discovery .

- Ring Expansion : React with nucleophiles (e.g., amines) to synthesize larger heterocycles (e.g., dibenzoxazepines) .

What analytical strategies are recommended for tracking degradation products?

Q. Advanced

- LC-MS/MS : Monitor hydrolyzed products (e.g., free carboxylic acid) with reverse-phase columns and ESI ionization.

- Stability Studies : Accelerate degradation under stress conditions (heat, light) per ICH guidelines .

How can researchers optimize reaction yields in large-scale syntheses?

Q. Advanced

- Catalyst Loading : Reduce Pd catalyst to <1 mol% to minimize costs and metal residues.

- Flow Chemistry : Implement continuous flow reactors for improved heat/mass transfer in esterification steps .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.